molecular formula C10H11N3S2 B2651661 5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 282715-59-7

5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B2651661
CAS No.: 282715-59-7
M. Wt: 237.34
InChI Key: CLUBQILJBDGGIG-UHFFFAOYSA-N
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Description

5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2,6-dimethylphenylamino group at position 5 and a thiol group at position 2. This compound belongs to a broader class of 5-amino-1,3,4-thiadiazole-2-thiol derivatives, which are synthesized for diverse applications, including pharmaceuticals, agrochemicals, and materials science . The 1,3,4-thiadiazole scaffold is notable for its electron-deficient aromatic system, enabling reactivity with electrophiles and nucleophiles, while the thiol group facilitates further functionalization (e.g., alkylation, oxidation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,6-dimethylanilino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-6-4-3-5-7(2)8(6)11-9-12-13-10(14)15-9/h3-5H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUBQILJBDGGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 2,6-dimethylaniline with thiocarbohydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and more efficient purification techniques can enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Activity
The compound has been evaluated for its anticonvulsant properties. Studies indicate that derivatives of 1,3,4-thiadiazole exhibit significant anticonvulsant effects through mechanisms involving GABAergic pathways and voltage-gated ion channels. For instance, a related compound demonstrated an LD50 of 3,807.87 mg/kg and showed protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ), with protection rates of 66.67% and 80% at 100 mg/kg respectively . This suggests that derivatives of 5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol may serve as potential candidates for developing new anticonvulsant medications.

Antidepressant Activity
Recent studies have synthesized imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol and tested their antidepressant activity using imipramine as a standard. The results indicated promising antidepressant effects, positioning these compounds as potential therapeutic agents in treating depression .

Antimicrobial Properties

The antimicrobial activity of thiadiazole derivatives has been extensively documented. Various studies have synthesized derivatives that exhibited significant antibacterial and antifungal activities against a range of pathogens.

In Vitro Antimicrobial Activity
A study evaluated several thiadiazole derivatives against bacterial strains such as Xanthomonas oryzae and Fusarium graminearum. Notably, some compounds displayed inhibition rates exceeding those of commercial bactericides at concentrations as low as 100 μg/mL . The antimicrobial efficacy of these compounds makes them suitable candidates for agricultural applications and the development of new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring can enhance potency and selectivity against target pathogens or diseases. For instance:

Compound ModificationBiological ActivityReference
Substitution at C-5 with phenyl groupsIncreased antibacterial activity against E. coli
Introduction of halogensEnhanced antifungal properties against A. niger
Amine group variationsImproved anticonvulsant efficacy in MES tests

Case Studies

Case Study 1: Anticonvulsant Evaluation
In a systematic study, various substituted thiadiazoles were synthesized and screened for anticonvulsant activity. Among them, certain compounds showed significant protective effects in both MES and PTZ models, indicating their potential use in treating epilepsy .

Case Study 2: Antimicrobial Screening
Another study focused on synthesizing and testing a series of thiadiazole derivatives against fungal strains such as Aspergillus species. Several compounds exhibited notable antifungal activity with minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents .

Mechanism of Action

The mechanism of action of 5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol and its analogs:

Compound Substituent at Position 5 Key Properties/Applications References
This compound 2,6-Dimethylphenylamino Enhanced lipophilicity; potential bioactivity N/A<sup>†</sup>
5-(2-Pyrazinyl)-1,3,4-thiadiazole-2-thiol 2-Pyrazinyl Intermediate for alkylation reactions; 50% synthesis yield
5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine 2,6-Difluorophenylamino Insecticidal, fungicidal activities
5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol 2,6-Dichlorobenzylthio Commercial availability ($325/g); thioether linkage
5-Amino-1,3,4-thiadiazole-2-thiol (Parent Compound) Amino Versatile precursor for diarylurea derivatives

Biological Activity

The compound 5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H11N3S2C_{10}H_{11}N_3S_2. Its structure features a thiadiazole ring substituted with a dimethylphenyl group and an amino group, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy. For instance, compounds based on the thiadiazole scaffold have shown significant cytotoxicity against various cancer cell lines.

Compound NameCell Line TestedIC50 (µM)Reference
This compoundMCF7 (breast cancer)2.36
This compoundHCT116 (colon cancer)1.95

The compound has demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin. Molecular docking studies suggest that its mechanism may involve the inhibition of specific signaling pathways crucial for tumor growth.

Antimicrobial Activity

Thiadiazole derivatives exhibit promising antimicrobial properties. The following table summarizes the antimicrobial efficacy of this compound against various pathogens:

Pathogen TestedZone of Inhibition (mm)Concentration (µg/disk)Reference
E. coli15500
S. aureus18500
Candida albicansModerate500

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have been explored using various animal models. For example:

  • In a study utilizing the maximal electroshock seizure (MES) model, the compound showed significant protective effects at doses of 100 mg/kg.
Test MethodDose (mg/kg)Protection (%)Reference
MES10066.67
PTZ10080

This suggests that the compound may act through GABAergic mechanisms and voltage-gated ion channels.

Anti-inflammatory Activity

Thiadiazoles also exhibit anti-inflammatory effects. The compound has been tested for its ability to inhibit pro-inflammatory cytokines in vitro:

Cytokine InhibitionIC50 (µM)Reference
IL-60.96
TNF-alpha0.87

These findings indicate that it could be a candidate for treating inflammatory diseases.

Case Study: Anticancer Efficacy

A recent study synthesized several derivatives of thiadiazoles and evaluated their anticancer activity against multiple cell lines. Among these derivatives, This compound exhibited superior activity against the MCF7 breast cancer cell line with an IC50 value of 2.36 µM. This study emphasized the importance of structural modifications in enhancing biological activity.

Case Study: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, derivatives including This compound were screened against common bacterial strains. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

Q & A

Advanced Research Question

  • Molecular docking (AutoDock Vina) : Models binding poses with enzymes like dihydrofolate reductase (DHFR). Focus on hydrogen bonds between the thiadiazole ring and active-site residues (e.g., Arg28 in DHFR) .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the thiol group’s high HOMO density suggests nucleophilic attack susceptibility .
  • MD simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories) .

What are the critical steps in purifying this compound for pharmacological testing?

Basic Research Question

  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove unreacted starting materials.
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent isolates the product from byproducts.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) ensure >98% purity, validated by single peaks in chromatograms .

Which substituent modifications enhance bioactivity in derivatives of this compound?

Advanced Research Question
Structure-activity relationship (SAR) studies highlight:

  • S-alkylation : Adding benzyl or chloroacetate groups improves lipophilicity and membrane permeability, boosting anticancer activity (e.g., IC50 reduction from 50 μM to 12 μM in MCF-7 cells) .
  • Electron-withdrawing groups : Nitro or trifluoromethyl substituents on the phenyl ring enhance antimicrobial potency by stabilizing charge-transfer interactions with bacterial enzymes .

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